3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one
Description
This compound belongs to the indol-2-one class, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrolidone-like moiety. The substitution of the 3,5-dimethylphenylimino group at position 3 and an isopropyl group at position 1 distinguishes it structurally and functionally. Such substitutions are critical in modulating electronic, steric, and solubility properties, making it relevant in pharmaceutical and materials research .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)imino-1-propan-2-ylindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-12(2)21-17-8-6-5-7-16(17)18(19(21)22)20-15-10-13(3)9-14(4)11-15/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDNZCYUGMCORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2C3=CC=CC=C3N(C2=O)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one typically involves the reaction of 3,5-dimethylphenyl isocyanate with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a detailed comparison of 3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one with structurally related indol-2-one derivatives.
*Calculated based on analogous structures from and .
Key Research Findings and Trends
Substituent Effects on Solubility :
- The isopropyl group in the target compound increases lipophilicity compared to phenyl or hydroxypropyl analogs. This may limit aqueous solubility but improve membrane permeability in drug delivery .
- Hydrochloride salts (e.g., CAS 101231-37-2) demonstrate how ionic modifications enhance solubility, a strategy absent in the target compound .
Electronic and Steric Modulation: Bromine and cyano groups in Acta Cryst. (2009) derivatives introduce strong electron-withdrawing effects, favoring applications in organic semiconductors .
Biological Relevance: Indol-2-one derivatives with aromatic substituents (e.g., phenyl, benzylamino) show affinity for kinase or neurotransmitter receptors, suggesting the target compound could be optimized for similar pathways .
Biological Activity
3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one is an indole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.
The synthesis of this compound typically involves the reaction of 3,5-dimethylphenyl isocyanate with an appropriate indole derivative. The reaction is conducted under controlled conditions using catalysts to ensure high yield and purity. The compound's structure can be represented as follows:
Biological Activities
Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Antifungal Activity : In vitro studies have shown that this compound possesses antifungal properties, making it a candidate for further exploration in treating fungal infections.
Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects. It appears to induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling molecules.
The biological activity of this compound is believed to involve its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular proliferation and survival in cancer cells.
- Receptor Modulation : It could interact with cellular receptors involved in signal transduction pathways, leading to altered cellular responses.
Comparative Studies
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one | Structure | Moderate antimicrobial activity |
| 3-(Phenyl)imino-1-isopropyl-1,3-dihydro-2H-indol-2-one | Structure | Low anticancer activity |
The differences in biological activities among these compounds can be attributed to variations in their substituents and structural configurations.
Case Studies
Recent studies have highlighted the potential applications of this compound:
- Study on Anticancer Activity : A study demonstrated that this compound inhibited the growth of breast cancer cells in vitro with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
- Antifungal Efficacy Assessment : Another study evaluated its antifungal properties against Candida albicans and found it effective at concentrations as low as 10 µg/mL.
Q & A
Q. What are the optimized synthetic routes for 3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one, and how can purity be maximized?
The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. Key steps include:
- Imination : Reaction of 1-isopropyl-1,3-dihydro-2H-indol-2-one with 3,5-dimethylphenylamine under reflux conditions in methanol or ethanol, catalyzed by glacial acetic acid (yield: ~60-75%) .
- Purification : Column chromatography (silica gel, chloroform/methanol gradients) or recrystallization (ethanol/water) improves purity (>95%) .
- Critical parameters : Solvent polarity, temperature control (60-80°C), and stoichiometric ratios (1:1.2 for amine:indole) significantly affect yield and purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard classification : Based on structurally related indole derivatives, it may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Storage : Store in airtight containers at 2-8°C under inert gas (argon/nitrogen) to prevent oxidation .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical evaluation .
Q. Which spectroscopic techniques are most reliable for structural validation?
- NMR : H and C NMR confirm substitution patterns (e.g., imino proton at δ 8.2–8.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms Z/E configuration of the imino group .
- HRMS : Validates molecular weight (expected [M+H]: ~335.2 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?
- Target selection : Prioritize kinases or receptors where indole derivatives show affinity (e.g., HIV-1 reverse transcriptase, Mycobacterium tuberculosis enzymes) .
- Assay design :
- Modification strategies : Introduce electron-withdrawing groups (e.g., -F, -NO) at the phenyl ring to enhance binding interactions .
Q. What methodologies address discrepancies in reported biological activity data?
- Variable analysis : Control solvent (DMSO concentration ≤0.1% in assays), incubation time, and cell passage number .
- Orthogonal validation : Use isothermal titration calorimetry (ITC) to confirm binding affinities if enzyme assay results conflict .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC vs. % inhibition at fixed concentration) .
Q. How can computational modeling predict interactions with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to HIV-1 RT (PDB: 1RT2). Focus on π-π stacking with aromatic residues (Tyr181, Tyr188) .
- MD simulations : Analyze stability of ligand-protein complexes (50 ns trajectories) in GROMACS to assess binding mode durability .
- ADMET prediction : SwissADME estimates logP (~3.5) and bioavailability (≥30%), guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
